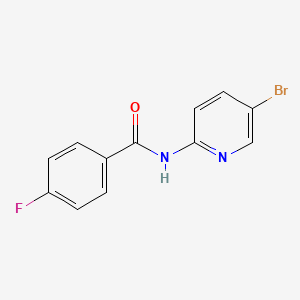

N-(5-bromopyridin-2-yl)-4-fluorobenzamide

Descripción

BenchChem offers high-quality N-(5-bromopyridin-2-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-bromopyridin-2-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N-(5-bromopyridin-2-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNSBBQFAYGEFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N-(5-bromopyridin-2-yl)-4-fluorobenzamide CAS 300717-33-3 safety data sheet and hazards

An In-depth Technical Guide to the Safety and Hazards of N-(5-bromopyridin-2-yl)-4-fluorobenzamide (CAS 300717-33-3)

Foreword for the Research Professional

This document serves as a comprehensive technical guide on the safety and potential hazards associated with N-(5-bromopyridin-2-yl)-4-fluorobenzamide, a compound of interest in contemporary research and development. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this guide has been meticulously compiled by synthesizing data from structurally analogous compounds. The information herein is intended to empower researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly, ensuring personal safety and experimental integrity. The protocols and recommendations are grounded in established principles of chemical safety and are supported by data from similar chemical entities.

Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of structurally related brominated pyridines and fluorinated benzamides, N-(5-bromopyridin-2-yl)-4-fluorobenzamide is anticipated to be classified under the Globally Harmonized System (GHS) as a hazardous substance. The following classifications are inferred from available data on similar compounds.[1][2]

GHS Pictograms:

Inferred Hazard Statements:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]

Inferred Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[3]

Toxicological Profile and Health Effects (Inferred)

While specific toxicological data for N-(5-bromopyridin-2-yl)-4-fluorobenzamide is not available, the following effects can be anticipated based on related compounds:

-

Acute Toxicity: Harmful effects are possible through oral, dermal, and inhalation routes of exposure.[2]

-

Skin Corrosion/Irritation: Expected to cause skin irritation upon direct contact.[1][2][4][6] Prolonged or repeated exposure may lead to dermatitis.[7]

-

Serious Eye Damage/Irritation: The compound is likely to cause serious eye irritation.[1][2][4][6]

-

Respiratory Sensitization: May cause respiratory irritation.[4][5][6] Inhalation of dust or fumes should be avoided.

-

Germ Cell Mutagenicity: No data available for the target compound, but some related compounds show no evidence of mutagenicity.[4][8]

-

Carcinogenicity: There is no data to suggest that this compound is carcinogenic.[4][8][9]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory system irritation.[1][2][4][5][6][10]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

First-Aid Measures: An Emergency Protocol

Immediate and appropriate first-aid is critical in the event of exposure. The following procedures are recommended:[4][11][12][13][14]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure safety.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[14]

-

Avoid the formation of dust and aerosols.[12]

-

Wear appropriate personal protective equipment (PPE).[14]

Storage

-

Keep in a cool, dry, and well-ventilated place.[4][10][12][14]

-

Store away from incompatible materials such as strong oxidizing agents.[10][14][15]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling N-(5-bromopyridin-2-yl)-4-fluorobenzamide:

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield.[4][14] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4][14] |

| Respiratory Protection | A NIOSH-approved respirator should be worn if engineering controls are insufficient.[4][14] |

Accidental Release and Fire-Fighting Measures

Accidental Release

In the event of a spill, follow these steps:

-

Avoid dust formation.[12]

-

Sweep up the spilled material and place it in a suitable container for disposal.[4][10]

-

Clean the spill area thoroughly.

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4][16]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[4][10][17]

-

Fire-Fighting Instructions: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][10]

Diagrams and Data Summary

Hazard Response Workflow

Caption: Workflow for responding to an exposure event.

Summary of Key Safety Information

| Parameter | Information |

| CAS Number | 300717-33-3 |

| Inferred GHS Signal Word | Warning |

| Primary Health Hazards | Skin, eye, and respiratory irritation; Harmful if swallowed, inhaled, or in contact with skin. |

| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat, and respirator (if needed). |

| Storage Conditions | Cool, dry, well-ventilated area in a tightly sealed container. |

| Incompatible Materials | Strong oxidizing agents. |

| Emergency Contacts | For US call: 001-800-227-6701 / Europe call: +32 14 57 52 11. CHEMTREC Tel. No.US:001-800-424-9300 / Europe:001-703-527-3887.[4] |

References

-

5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

-

Danger - DailyMed. (n.d.). Retrieved from [Link]

-

Lab Accident/First Aid Information | Environmental Health and Safety - UConn. (n.d.). Retrieved from [Link]

-

4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Safety Data Sheet - Endress+Hauser. (2022, May 24). Retrieved from [Link]

-

2-bromo-4-fluorobenzamide — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

-

GHS Hazardous Chemical Information List. (n.d.). Retrieved from [Link]

-

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide — Chemical Substance Information. (n.d.). Retrieved from [Link]

-

N-(2-(1H-BENZIMIDAZOL-2-YL)ETHYL)-4-BROMOBENZAMIDE - NextSDS. (n.d.). Retrieved from [Link]

-

Compounds - ToxicoDB. (n.d.). Retrieved from [Link]

-

A Review on Carcinogenic Impurities Found in Marketed Drugs and Strategies for its Determination by Analytical Methods - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. nextsds.com [nextsds.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. ajpaonline.com [ajpaonline.com]

- 10. fishersci.com [fishersci.com]

- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

Preliminary In-Vitro Toxicity Profiling of N-(5-bromopyridin-2-yl)-4-fluorobenzamide: A Strategic Approach for Early Drug Development

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting preliminary in vitro toxicity studies on the novel compound N-(5-bromopyridin-2-yl)-4-fluorobenzamide. In the landscape of drug discovery, early and robust toxicological assessment is paramount to de-risk candidates, conserve resources, and accelerate the development timeline.[1][2][3] This document outlines a tiered, logical progression of assays designed to build a foundational safety profile of the molecule. We move from broad assessments of cytotoxicity to specific investigations of genotoxicity and key organ-specific liabilities, namely hepatotoxicity and cardiotoxicity. The rationale behind each experimental choice is detailed, emphasizing the creation of a self-validating data package. Protocols are provided as actionable methodologies, and data interpretation is framed within the context of regulatory expectations and next-step decision-making.

Introduction: The Imperative for Early Toxicity Assessment

N-(5-bromopyridin-2-yl)-4-fluorobenzamide is a novel small molecule with therapeutic potential. However, before significant resources are invested in efficacy and pharmacokinetic studies, a fundamental understanding of its safety profile is critical. High attrition rates in drug development are frequently attributed to unforeseen toxicity, with hepatotoxicity and cardiotoxicity being major causes for the withdrawal of drugs from the market.[3][4][5] A proactive, in vitro-focused strategy allows for the rapid and cost-effective identification of potential safety liabilities, guiding medicinal chemistry efforts and enabling data-driven decisions.[2][6]

This guide proposes a strategic workflow, beginning with establishing a baseline of cellular toxicity, followed by an evaluation of the compound's potential to damage genetic material, and culminating in an assessment of its impact on critical organ-specific cell types. This tiered approach ensures that fundamental questions of safety are answered before proceeding to more complex and resource-intensive assays.

Caption: High-level workflow for preliminary in-vitro toxicity assessment.

Tier 1: General Cytotoxicity Assessment

2.1 Rationale and Strategy

The initial step is to determine the concentration range at which N-(5-bromopyridin-2-yl)-4-fluorobenzamide exerts basic cytotoxic effects. This data is fundamental for two reasons: it provides a preliminary indication of the compound's therapeutic index, and it is essential for designing subsequent, more complex assays (like genotoxicity tests) to ensure that observed effects are not simply a consequence of widespread cell death.[1] We will employ two distinct but complementary assays to measure cytotoxicity: one assessing metabolic activity (MTT or XTT) and another measuring membrane integrity (LDH release).[6] Using multiple endpoints provides a more robust and mechanistic understanding of how the compound affects cell health.

-

MTT/XTT Assays: These colorimetric assays measure the reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[7][8] A decrease in signal indicates a reduction in metabolic activity, which is often a proxy for cell death or proliferation inhibition. The XTT assay offers the advantage of producing a water-soluble formazan, simplifying the protocol.

-

LDH Assay: The lactate dehydrogenase (LDH) assay quantifies the release of this stable cytosolic enzyme into the culture medium upon plasma membrane damage. It is a direct measure of cell lysis and necrosis.

2.2 Experimental Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed human cell lines (e.g., HepG2, a human liver carcinoma line, and HEK293, a human embryonic kidney line) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours.

-

Compound Preparation: Prepare a 2X serial dilution of N-(5-bromopyridin-2-yl)-4-fluorobenzamide in appropriate cell culture medium. A typical concentration range to start with is 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 24 to 72 hours.

-

MTT Reagent Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).

2.3 Data Presentation: Example Cytotoxicity Data

| Cell Line | Assay Type | Incubation Time | IC50 (µM) |

| HepG2 | MTT | 48 hours | > 100 |

| HepG2 | LDH | 48 hours | > 100 |

| HEK293 | MTT | 48 hours | 85.4 |

| HEK293 | LDH | 48 hours | > 100 |

Data are hypothetical and for illustrative purposes only.

Tier 2: Genotoxicity Assessment

3.1 Rationale and Strategy

Genotoxicity assessment is a critical component of safety pharmacology and is required by regulatory agencies.[10] These assays evaluate a compound's potential to damage DNA, which can lead to carcinogenesis. A standard preliminary in vitro battery includes a test for gene mutations and a test for chromosomal damage.[11]

-

Bacterial Reverse Mutation (Ames) Test: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine operon, rendering them unable to synthesize histidine. The test measures the ability of the compound to cause mutations that revert the bacteria to a state where they can again produce histidine and grow on a histidine-free medium.[10][12] The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism and detect metabolites that may be mutagenic.

-

In Vitro Micronucleus Test: This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss/gain) events.[13] During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei form small, separate nuclei called micronuclei. An increase in the frequency of micronucleated cells indicates chromosomal damage.[10][13] This test is often preferred over the chromosomal aberration assay for its ability to detect both aneugens and clastogens and its higher throughput.[13]

Caption: Principles of the Ames Test and Micronucleus Formation.

3.2 Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6) or human peripheral blood lymphocytes.

-

Treatment: Culture cells with at least three concentrations of N-(5-bromopyridin-2-yl)-4-fluorobenzamide, selected based on cytotoxicity data (typically up to a concentration causing ~50% cytotoxicity). Include parallel treatments with and without S9 metabolic activation. A short treatment (3-4 hours) and a long treatment (21-24 hours without S9) are standard.[13]

-

Cytochalasin B Block: Add Cytochalasin B to the cultures to block cytokinesis, which allows for the accumulation of binucleated cells. This makes it easier to identify micronuclei that were formed during the first mitosis after treatment.

-

Harvest and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye (e.g., DAPI).

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.[13]

3.3 Data Presentation: Example Genotoxicity Data

Ames Test (TA98 strain, +S9 Activation)

| Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase vs. Vehicle |

|---|---|---|

| Vehicle (0.1% DMSO) | 25 ± 4 | 1.0 |

| 10 | 28 ± 5 | 1.1 |

| 50 | 31 ± 6 | 1.2 |

| 100 | 29 ± 3 | 1.2 |

| 500 | 35 ± 7 | 1.4 |

| Positive Control (2-AA) | 450 ± 35 | 18.0 |

A result is typically considered positive if a dose-dependent increase is observed and the fold increase over the negative control is ≥ 2.

In Vitro Micronucleus (CHO cells, -S9, 24h)

| Concentration (µM) | % Binucleated Cells with Micronuclei |

|---|---|

| Vehicle (0.1% DMSO) | 1.2% |

| 25 | 1.5% |

| 50 | 1.4% |

| 100 (Toxic) | 1.8% |

| Positive Control (MMC) | 15.7% |

Data are hypothetical and for illustrative purposes only.

Tier 3: Organ-Specific Toxicity

4.1 Hepatotoxicity

Rationale: The liver is the primary site of drug metabolism and is highly susceptible to drug-induced injury (DILI), a major cause of drug failure.[4][5] Initial screening using human-derived liver cells can provide crucial insights into potential hepatotoxicity. While immortalized cell lines like HepG2 are used for initial cytotoxicity, they have limitations in metabolic capacity.[14] Therefore, using primary human hepatocytes (PHH) or advanced 3D liver models (e.g., spheroids) is preferred for a more physiologically relevant assessment.[4][14][15] These models maintain hepatocyte-specific functions for longer periods, providing a better system for toxicity evaluation.[4]

Key Endpoints:

-

Cell Viability: As a primary measure of overt toxicity.

-

Mitochondrial Impairment: Assays measuring mitochondrial membrane potential (e.g., using JC-1 dye) can detect mitochondrial dysfunction, a common mechanism of DILI.[4]

-

Reactive Oxygen Species (ROS) Formation: Increased ROS indicates oxidative stress, another key mechanism of liver injury.

4.2 Cardiotoxicity

Rationale: Cardiotoxicity is a leading reason for the withdrawal of approved drugs.[16][17] One of the most critical off-target effects is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[18][19] Inhibition of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsade de Pointes.[19] Therefore, assessing a compound's activity at the hERG channel is a mandatory part of preclinical safety assessment.

Key Assay:

-

In Vitro hERG Assay: This is typically performed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK-293).[19] The assay directly measures the effect of the compound on the hERG potassium current, allowing for the determination of an IC50 value for channel inhibition.

4.3 Data Presentation: Example Organ-Specific Toxicity Data

| Assay Type | Test System | Endpoint | Result (IC50, µM) |

| Hepatotoxicity | Primary Human Hepatocytes | Cell Viability (ATP) | > 100 |

| Hepatotoxicity | Primary Human Hepatocytes | Mitochondrial Potential | 78.2 |

| Cardiotoxicity (hERG) | HEK-hERG Cells (QPatch) | hERG Current Inhibition | 45.1 |

Data are hypothetical and for illustrative purposes only.

Data Interpretation and Risk Assessment

The goal of this preliminary screen is not to definitively label the compound as "toxic" or "safe," but to build a data-driven risk profile.

-

Cytotoxicity: An IC50 > 100 µM in general cytotoxicity assays is a positive sign, suggesting a low potential for basal toxicity.

-

Genotoxicity: Any positive finding in the Ames or micronucleus test is a significant red flag. A positive Ames test suggests the compound is a mutagen, while a positive micronucleus test indicates it may cause chromosomal damage. Such findings often halt development unless the mechanism is well-understood and the therapeutic indication justifies the risk (e.g., in oncology).

-

Hepatotoxicity: An IC50 value close to the projected therapeutic concentration would be a concern. Comparing the cytotoxicity IC50 in HepG2 cells versus primary hepatocytes can also be informative; higher toxicity in metabolically competent primary cells may suggest a toxic metabolite is being formed.

-

Cardiotoxicity: A potent hERG inhibition (e.g., IC50 < 10 µM) is a significant liability. The safety margin is typically calculated as the hERG IC50 divided by the therapeutic plasma concentration. A margin of <30-fold is often considered a risk.

Conclusion

This technical guide outlines a logical, tiered strategy for the initial in vitro toxicity assessment of N-(5-bromopyridin-2-yl)-4-fluorobenzamide. By systematically evaluating general cytotoxicity, genotoxicity, and critical organ-specific toxicities, researchers can identify potential safety liabilities early in the drug discovery process. This approach facilitates informed decision-making, helps prioritize candidates with the most favorable safety profiles, and ultimately contributes to the more efficient development of safer medicines. The results from these studies will form a critical part of the compound's overall profile and will dictate the path forward, whether that is progression, chemical modification to mitigate liabilities, or termination of the project.

References

-

Vinken, M. (2013). In vitro models for liver toxicity testing. PMC - NIH. [Link]

-

Creative Bioarray. In Vitro Cardiotoxicity. Creative Bioarray. [Link]

-

Eurofins Discovery. In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]

-

Emulate. (2021). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Emulate. [Link]

-

Inotiv. Other Genetic Toxicology Assays. Inotiv. [Link]

-

Nelson Labs. Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

-

Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

-

Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. PubMed. [Link]

-

PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V.. [Link]

-

Hemogenix, Inc. In Vitro Cardiotoxicity Testing. Hemogenix, Inc.. [Link]

-

Donato, M. T., & Castell, J. V. (2022). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology. [Link]

-

Ortega-Priego, C., & van der Meer, A. D. (2017). In Vitro Platforms for Evaluating Liver Toxicity. PMC - NIH. [Link]

-

LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

-

protocols.io. (2025). In-vitro hERG & NaV1.5 cardiotoxicity assay. protocols.io. [Link]

-

ImQuest BioSciences. In Vitro Toxicology: Primary Cell Based Mechanism of Toxicity. ImQuest BioSciences. [Link]

-

OECD. In vitro assays for developmental neurotoxicity. OECD. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Nakayama, H., et al. (2019). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC - NIH. [Link]

-

Cyprotex. hERG Safety. Evotec. [Link]

-

IONTOX. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. IONTOX. [Link]

-

European Biomedical Institute. (2023). Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. European Biomedical Institute. [Link]

-

Creative Bioarray. In Vitro Cytotoxicity. Creative Bioarray. [Link]

-

OECD. Guidelines for the Testing of Chemicals. OECD. [Link]

-

Wikipedia. OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

-

European Society of Toxicology In Vitro. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. ESTIV. [Link]

-

Chemspace. N-(5-bromopyridin-2-yl)-2-chloro-4-fluorobenzamide. Chemspace. [Link]

-

NextSDS. N-(5-bromopyridin-2-yl)-4-chloro-2-hydroxybenzamide. NextSDS. [Link]

-

PubChem. 2-amino-N-(4-bromophenyl)-5-fluorobenzamide. PubChem. [Link]

-

Chemspace. N-(5-bromopyridin-2-yl)-2-fluorobenzamide. Chemspace. [Link]

-

Abdelgawad, M. A., et al. (2021). Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity. PubMed. [Link]

-

Chemazone. N-(5-aminopyridin-2-yl)-4-bromo-2-fluorobenzamide. Chemazone. [Link]

-

Al-Janabi, H. H., & Al-Zoubi, R. M. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Xu, Y. C., et al. (2001). N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. PubMed. [Link]

-

El-Emam, A. A., et al. (2015). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData. [Link]

-

Peng, K., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]

-

El-Halawany, W. A., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PubMed. [Link]

-

Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

Sources

- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 2. infinixbio.com [infinixbio.com]

- 3. miltenyibiotec.com [miltenyibiotec.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. CyQUANT XTT和MTT细胞活力检测法 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 8. Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute [ebi.bio]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nelsonlabs.com [nelsonlabs.com]

- 13. criver.com [criver.com]

- 14. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. emulatebio.com [emulatebio.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing [hemogenix.com]

- 18. protocols.io [protocols.io]

- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

A Senior Application Scientist's Guide to the Computational Prediction of Binding Affinity for N-(5-bromopyridin-2-yl)-4-fluorobenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: From Static Structure to Dynamic Interaction

In the landscape of modern drug discovery, the accurate prediction of a ligand's binding affinity to its biological target is a cornerstone of rational design. It is the quantitative measure that often dictates the progression of a potential therapeutic from a mere concept to a clinical candidate. This guide moves beyond a simple recitation of methods to provide a comprehensive, field-proven framework for predicting the binding affinity of a specific molecule of interest: N-(5-bromopyridin-2-yl)-4-fluorobenzamide .

Our subject is a small molecule featuring a bromopyridine ring linked via an amide to a fluorobenzoyl group. While its specific biological targets may not be widely documented, its core structure is reminiscent of scaffolds found in inhibitors of various enzyme classes, including kinases and cyclooxygenases.[1][2][3] This guide will, therefore, use a logical, multi-tiered computational approach to predict its binding affinity, not just as a theoretical exercise, but as a practical workflow applicable to real-world drug discovery projects. We will navigate the trade-offs between computational expense and predictive accuracy, explaining the causality behind each methodological choice to construct a self-validating and scientifically rigorous predictive model.

Section 1: Ligand Characterization and Target Selection

Before any computation can begin, a thorough understanding of the ligand and a well-justified target selection are paramount.

The Ligand: N-(5-bromopyridin-2-yl)-4-fluorobenzamide

The initial step involves characterizing the ligand's physicochemical properties, which are crucial for parameterization in subsequent simulations.

| Property | Value | Source |

| Molecular Formula | C12H8BrFN2O | [4][5] |

| Molecular Weight | 295.11 g/mol | [4] |

| SMILES | C1=CC(=CC=C1C(=O)NC2=NC=CC(=C2)Br)F | Derived from structure |

| InChIKey | NBYYKZMLPLZGSX-UHFFFAOYSA-N | [4] |

| LogP | ~3.35 | [4] |

| Rotatable Bonds | 2 | [4] |

Rationale for Target Selection: Cyclooxygenase-2 (COX-2)

The 4-fluorobenzamide scaffold is present in a variety of bioactive molecules. Notably, derivatives have been synthesized and evaluated as potent anti-inflammatory agents with significant COX-inhibitory activity.[1] The cyclooxygenase (COX) enzymes are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, for the purpose of this guide, we will proceed with Cyclooxygenase-2 (COX-2) as our primary biological target. This choice allows us to ground our computational workflow in a well-characterized system, providing a robust framework for demonstrating the predictive methodologies. We will utilize a high-resolution crystal structure of human COX-2, such as PDB ID: 5KIR , for our structural studies.

Section 2: A Multi-Tiered Computational Workflow for Affinity Prediction

No single computational method is a panacea. A tiered approach, starting with rapid, approximate methods and progressing to more rigorous, computationally intensive techniques, provides the most efficient and reliable path to an accurate affinity prediction. This workflow balances speed and accuracy, allowing for early go/no-go decisions while reserving the most demanding calculations for the most promising candidates.

Caption: Multi-tiered workflow for binding affinity prediction.

Tier 1: Rapid Assessment with Molecular Docking

Causality & Purpose: Molecular docking serves as the first-pass filter. Its primary purpose is not to yield a definitive binding affinity, but rather to predict the most likely binding orientation (pose) of the ligand within the protein's active site and provide a rough, computationally inexpensive estimate of binding strength.[6][7] This is essential for rapidly screening large numbers of molecules or for generating a valid starting structure for more advanced simulations.

Caption: The molecular docking experimental workflow.

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Protein Preparation:

-

Download the crystal structure of COX-2 (e.g., PDB: 5KIR) from the RCSB PDB.

-

Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using software like AutoDock Tools.[8]

-

Save the prepared protein structure in the PDBQT format.

-

-

Ligand Preparation:

-

Generate a 3D structure of N-(5-bromopyridin-2-yl)-4-fluorobenzamide from its SMILES string using a tool like Open Babel.

-

Minimize the ligand's energy to obtain a low-energy conformation.

-

Assign partial charges and define rotatable bonds.

-

Save the prepared ligand in the PDBQT format.

-

-

Grid Box Definition:

-

Define the search space for the docking simulation. This is typically a cubic box centered on the known active site of the target protein. For COX-2, this would be the cyclooxygenase channel. The box should be large enough to accommodate the ligand in various orientations.

-

-

Docking Execution:

-

Results Analysis:

-

The primary output is a set of predicted binding poses ranked by a scoring function, which estimates the binding affinity in kcal/mol.

-

Trustworthiness Check: The top-ranked pose should be visually inspected for plausibility. Do the interactions make chemical sense (e.g., hydrogen bonds with appropriate residues, hydrophobic parts in greasy pockets)? The Root Mean Square Deviation (RMSD) between the top poses should be low, indicating a well-defined binding mode.

-

Tier 2: Dynamic Refinement with MD Simulations and MM/PBSA

Causality & Purpose: Docking is a static picture. Proteins are dynamic entities that flex and breathe, and water plays a critical role in mediating interactions. Molecular Dynamics (MD) simulations capture this dynamic nature by solving Newton's equations of motion for the protein-ligand complex over time.[10][11] By analyzing the resulting trajectory with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), we can obtain a more physically realistic and accurate estimate of the binding free energy (ΔG).[12][13]

Caption: Workflow for MD simulation and MM/PBSA analysis.

Experimental Protocol: MD Simulation and MM/PBSA with AMBER

-

System Preparation:

-

Start with the top-ranked pose from molecular docking.

-

Use a standard protein force field (e.g., Amber ff14SB) and a general Amber force field (GAFF) for the ligand.[12] Ligand partial charges should be derived from quantum mechanical calculations (e.g., RESP charges) for higher accuracy.

-

Place the complex in a periodic box of explicit water (e.g., TIP3P model) and add counter-ions to neutralize the system's charge.

-

-

Simulation Protocol:

-

Minimization: Perform a series of energy minimization steps to remove any steric clashes.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by density equilibration at constant pressure (NPT ensemble). This ensures the system reaches a stable state before data collection.

-

Production: Run the simulation for an extended period (e.g., 100-500 nanoseconds) under the NPT ensemble to generate a trajectory of the complex's motions.

-

-

MM/PBSA Calculation:

-

Trustworthiness Check: Before analysis, ensure the simulation has converged by monitoring properties like the RMSD of the protein backbone over time. The system should be stable.

-

From the production trajectory, extract snapshots at regular intervals.

-

For each snapshot, calculate the binding free energy using the MM/PBSA script in AMBER. The calculation involves:

-

ΔG_bind = G_complex - G_receptor - G_ligand

-

Each term is calculated as a sum of molecular mechanics energy, a polar solvation energy (from solving the Poisson-Boltzmann equation), and a non-polar solvation energy (often proportional to the solvent-accessible surface area).[13]

-

-

Data Presentation: Comparing Docking and MM/PBSA

| Method | Predicted Affinity/Energy | Key Insights |

| AutoDock Vina | -8.5 kcal/mol (example) | Initial pose, rapid screening score |

| MD + MM/PBSA | -35.2 ± 4.5 kcal/mol (example) | More accurate ΔG, includes dynamics, solvent effects, and provides stability information |

Tier 3: The Gold Standard with Alchemical Free Energy Calculations

Causality & Purpose: For lead optimization, where distinguishing between compounds with sub-kcal/mol differences in affinity is critical, neither docking nor MM/PBSA is consistently accurate enough. Alchemical free energy methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), represent the "gold standard" for computational affinity prediction.[14][15][16] These methods compute the free energy difference between two states (e.g., a ligand in water and the same ligand in the protein's binding site) by non-physically "transforming" or "alchemically" mutating one molecule into another over a series of intermediate steps.[13] While computationally expensive, their rigorous foundation in statistical mechanics provides the highest level of accuracy.[16]

Conceptual Protocol:

-

Define a Thermodynamic Cycle: A cycle is constructed that relates the desired binding free energy (ΔG_bind) to more easily computable free energy changes.

-

Alchemical Transformations: The ligand is "disappeared" from the solvent and "appeared" in the binding pocket through a series of MD simulations at discrete intermediate (lambda) states.

-

Free Energy Calculation: The free energy change for each step is calculated, and the total ΔG_bind is derived from the thermodynamic cycle.

-

Expertise & Trustworthiness: These calculations are highly sensitive to force field accuracy and require extensive sampling.[14][16] Convergence must be rigorously assessed. They are best used for calculating the relative binding free energy (ΔΔG) between two very similar ligands, which is often more accurate and computationally stable than calculating the absolute binding free energy of a single ligand.

Section 3: Ensuring Scientific Integrity: A Self-Validating Framework

A computational prediction is only as reliable as the methodology behind it. To ensure trustworthiness, every step must be validated.

-

Force Field Selection: The choice of force field is critical. Use modern, well-validated force fields for both the protein and the ligand. The accuracy of the ligand parameters, especially the partial charges, can significantly impact the results.[14]

-

Benchmarking: Whenever possible, validate the computational protocol on a set of known binders and non-binders for the target of interest. The protocol should be able to distinguish between these control compounds with statistically significant accuracy.[14][17] Public benchmarks like PDBbind can also be used to assess the general performance of a chosen method.[18]

-

Experimental Correlation: The ultimate validation is a comparison with experimental data. The goal of these computational methods is to build a model that is predictive of experimental reality.

Section 4: Conclusion and Future Perspectives

We have outlined a robust, multi-tiered strategy for predicting the binding affinity of N-(5-bromopyridin-2-yl)-4-fluorobenzamide to a plausible biological target, COX-2. This approach systematically increases in computational rigor and accuracy, from rapid docking to refined MD/MM-PBSA calculations, and finally to the gold-standard alchemical free energy methods. By understanding the purpose and limitations of each tier, researchers can make informed decisions, efficiently allocating computational resources to accelerate the drug discovery pipeline.

The future of binding affinity prediction is rapidly evolving, with the integration of artificial intelligence and machine learning models showing great promise.[18][19] These data-driven approaches can learn complex patterns from vast datasets of protein-ligand interactions, often achieving high accuracy at a fraction of the computational cost of traditional physics-based methods. The most powerful workflows in the near future will likely be hybrid models, combining the speed of machine learning with the physical rigor of MD and free energy calculations to achieve unprecedented predictive power.[20]

References

-

N-(5-bromopyridin-2-yl)-2-fluorobenzamide - C12H8BrFN2O | CSSS00000264514 . Chemspace. [Link]

-

N-(5-aminopyridin-2-yl)-4-bromo-2-fluorobenzamide . Chemazone. [Link]

-

Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity . PubMed. [Link]

-

Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks . PMC. [Link]

-

Ligand Binding Affinity Prediction for Membrane Proteins with Alchemical Free Energy Calculation Methods . PMC. [Link]

-

Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells . PubMed. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners . ChemCopilot. [Link]

-

A Multiscale Simulation Approach to Compute Protein–Ligand Association Rate Constants by Combining Brownian Dynamics and Molecular Dynamics . Journal of Chemical Information and Modeling. [Link]

-

N-(5-bromopyridin-2-yl)-3-fluorobenzamide - C12H8BrFN2O | CSSS00000264497 . Chemspace. [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity . Brieflands. [Link]

-

Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors . MDPI. [Link]

-

4-bromo-N-(5-nitropyridin-2-yl)benzamide . PubChem. [Link]

-

Scoring Functions for Protein-Ligand Binding Affinity Prediction Using Structure-based Deep Learning: A Review . Frontiers in Chemistry. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics . YouTube. [Link]

-

Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches . arXiv. [Link]

-

High-Risk Neuroblastoma Stage 4 (NBS4): Developing a Medicinal Chemistry Multi-Target Drug Approach . MDPI. [Link]

-

Binding Affinity Prediction: A Comprehensive Guide for 2025 . Shadecoder. [Link]

-

Drug Designing Using Molecular Docking - For Beginners . YouTube. [Link]

-

On Free Energy Calculations in Drug Discovery . Accounts of Chemical Research. [Link]

-

Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible . Bioinformatics. [Link]

-

Calculation of Binding Free Energies . ResearchGate. [Link]

-

Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks . ResearchGate. [Link]

-

Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 . YouTube. [Link]

-

Elucidation of protein–ligand interactions by multiple trajectory analysis methods . Scientific Reports. [Link]

-

2-amino-N-(4-bromophenyl)-5-fluorobenzamide . PubChem. [Link]

-

Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity . PubMed. [Link]

-

Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery . IntechOpen. [Link]

-

Assessing computational strategies for the evaluation of antibody binding affinities . bioRxiv. [Link]

-

Protein-ligand binding affinity prediction . bioRxiv. [Link]

-

Chemoselective synthesis of 5,4′-imidazolinyl spirobarbiturates via NBS-promoted cyclization of unsaturated barbiturates and amidines . Organic & Biomolecular Chemistry. [Link]

-

Understanding the impact of binding free energy and kinetics calculations in modern drug discovery . PMC. [Link]

-

Prediction of protein–ligand binding affinity via deep learning models . PMC. [Link]

-

Simulation of Ligand Binding to Membrane Proteins . Springer Nature Experiments. [Link]

-

multi-target inhibitors for c-Src kinases (Csk) and retinoic acid (RA) signalling pathways . Open Exploration Publishing. [Link]

-

Computational prediction of protein–protein binding affinities . mediaTUM. [Link]

-

Exploring Protein–Ligand Binding-Affinity Prediction . Rowan University. [Link]

-

Statistical Estimation of the Protein-Ligand Binding Free Energy Based On Direct Protein-Ligand Interaction Obtained by Molecular Dynamics Simulation . MDPI. [Link]

Sources

- 1. Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(5-bromopyridin-2-yl)-2-fluorobenzamide - C12H8BrFN2O | CSSS00000264514 [chem-space.com]

- 5. N-(5-bromopyridin-2-yl)-3-fluorobenzamide - C12H8BrFN2O | CSSS00000264497 [chem-space.com]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery | IntechOpen [intechopen.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Simulation of Ligand Binding to Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]

- 12. Elucidation of protein–ligand interactions by multiple trajectory analysis methods - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03492E [pubs.rsc.org]

- 13. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0] - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ligand Binding Affinity Prediction for Membrane Proteins with Alchemical Free Energy Calculation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Scoring Functions for Protein-Ligand Binding Affinity Prediction Using Structure-based Deep Learning: A Review [frontiersin.org]

- 19. Prediction of protein–ligand binding affinity via deep learning models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. shadecoder.com [shadecoder.com]

Synthesis Protocol for N-(5-bromopyridin-2-yl)-4-fluorobenzamide: An In-Depth Technical Guide

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide, a key intermediate in the development of various pharmacologically active compounds. This document provides a step-by-step methodology, including reagent selection, reaction setup, workup, purification, and analytical characterization. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthesis process. This protocol is designed to be a self-validating system, ensuring reliable and consistent results.

Introduction

N-(5-bromopyridin-2-yl)-4-fluorobenzamide and its derivatives are of significant interest in medicinal chemistry due to their presence in a variety of bioactive molecules. The 4-fluorobenzamide moiety is a common structural feature in compounds with anti-inflammatory and analgesic properties.[1] The substituted pyridine ring also plays a crucial role in the biological activity of many pharmaceuticals. The synthesis of this compound is a critical step in the discovery and development of new therapeutic agents.[2]

This application note provides a detailed protocol for the synthesis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide via an amide coupling reaction between 2-amino-5-bromopyridine and 4-fluorobenzoyl chloride. This method is widely used for its efficiency and the ready availability of starting materials.[3]

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of 2-amino-5-bromopyridine attacks the carbonyl carbon of 4-fluorobenzoyl chloride.

Sources

- 1. Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

mass spectrometry fragmentation patterns of N-(5-bromopyridin-2-yl)-4-fluorobenzamide

Application Note: Advanced Mass Spectrometry Fragmentation Analysis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide

Target Audience: Researchers, analytical scientists, and drug metabolism and pharmacokinetics (DMPK) professionals.

Executive Summary

N-(5-bromopyridin-2-yl)-4-fluorobenzamide is a structurally significant scaffold frequently utilized in the development of kinase inhibitors and other targeted therapeutics. Accurate structural elucidation and trace-level quantification of this compound and its metabolites require a deep understanding of its gas-phase fragmentation behavior. This application note details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of N-(5-bromopyridin-2-yl)-4-fluorobenzamide, providing a mechanistic rationale for the observed product ions and a validated protocol for its analytical quantification.

Physicochemical & Mass Spectrometry Properties

Understanding the exact mass and isotopic distribution is the first self-validating step in any MS workflow. Due to the presence of bromine, the parent ion and any bromine-containing fragments will exhibit a characteristic 1:1 isotopic doublet (~50.69% 79 Br and 49.31% 81 Br).

| Property | Value / Description |

| Molecular Formula | C 12 H 8 BrFN 2 O |

| Monoisotopic Mass (Neutral) | 293.9804 Da |

| Precursor Ion [M+H] + ( 79 Br / 81 Br) | m/z 294.9882 / 296.9862 |

| Primary Fragment 1 (Acylium Ion) | m/z 123.0245 (Base Peak) |

| Primary Fragment 2 (Protonated Amine) | m/z 172.9714 / 174.9694 |

| Secondary Fragment (Phenyl Cation) | m/z 95.0297 |

Mechanistic Rationale of Fragmentation

Do not merely memorize fragment masses; understanding the causality of the fragmentation ensures accurate interpretation of novel metabolites or structurally related analogs.

The Mobile Proton Model

In positive ESI mode, initial protonation thermodynamically favors the most basic site of the molecule—the pyridine nitrogen (N1). However, the most prominent fragmentation pathway involves the cleavage of the C–N amide bond. For this cleavage to occur, the proton must migrate from the pyridine ring to the amide nitrogen upon collisional activation. This "Mobile Proton Model" is a critical prerequisite for the charge-migration fragmentation (CMF) of benzamide derivatives [1].

Primary Cleavage Pathways

Once the amide nitrogen is protonated, the molecule undergoes heterolytic cleavage, driven by the stability of the resulting fragments [2]:

-

Pathway A: Formation of the 4-fluorobenzoyl cation (m/z 123.02) The cleavage of the amide bond predominantly yields the 4-fluorobenzoyl cation (an acylium ion) and the neutral loss of 5-bromopyridin-2-amine (171.96 Da). The m/z 123.02 ion typically forms the base peak of the MS/MS spectrum because the acylium ion is exceptionally stable, stabilized by the resonance of the oxygen lone pair (forming a C≡O + triple bond). Secondary Fragmentation: The acylium ion can undergo a subsequent neutral loss of carbon monoxide (CO, -28 Da) to form the 4-fluorophenyl cation (m/z 95.03).

-

Pathway B: Formation of protonated 5-bromopyridin-2-amine (m/z 172.97 / 174.97) Alternatively, the charge can be retained on the basic pyridine moiety during amide bond cleavage, resulting in the expulsion of a neutral 4-fluorobenzoyl radical/molecule and the formation of protonated 5-bromopyridin-2-amine. This fragment is highly diagnostic as it retains the bromine atom, explicitly displaying the 2 Da separated isotopic doublet.

Fragmentation Pathway Visualization

Figure 1: Proposed ESI-MS/MS fragmentation pathways of N-(5-bromopyridin-2-yl)-4-fluorobenzamide.

Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure reproducibility and high-confidence data acquisition, follow this self-validating protocol.

Step 1: Sample Preparation & Internal Validation

-

Prepare a 1 mg/mL stock solution of N-(5-bromopyridin-2-yl)-4-fluorobenzamide in LC-MS grade Dimethyl Sulfoxide (DMSO).

-

Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Self-Validation Check: Perform a Q1 full scan (m/z 100–500). Verify that the precursor ions m/z 294.99 and 296.99 are present at a ~1:1 ratio. If the ratio deviates significantly (>10%), suspect isobaric interference or contamination.

Step 2: Liquid Chromatography (LC) Conditions

-

Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Promotes protonation).

-

Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

-

Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.0 minute.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

Step 3: Mass Spectrometry (MS/MS) Optimization

Operate the mass spectrometer (e.g., Triple Quadrupole or Q-TOF) in Positive ESI mode.

-

Source Parameters: Set Capillary Voltage to 3.0–3.5 kV, Desolvation Temperature to 400°C, and Source Temperature to 150°C.

-

Collision Induced Dissociation (CID): Use Argon or Nitrogen as the collision gas.

-

MRM Transitions (For Quantification):

-

Quantifier Transition: m/z 295.0 → 123.0 (Optimal Collision Energy: ~20-25 eV). Rationale: The m/z 123 ion is the most abundant and lacks isotopic splitting, maximizing sensitivity.

-

Qualifier Transition: m/z 295.0 → 173.0 (Optimal Collision Energy: ~15-20 eV). Rationale: Confirms the presence of the bromopyridine ring.

-

Isotopic Qualifier: m/z 297.0 → 175.0. Self-Validation Check: The peak area ratio of the 295 → 173 transition to the 297 → 175 transition must be approximately 1:1. Any deviation indicates a co-eluting matrix interference.

-

References

-

Sheng, H., et al. "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase." Journal of the American Society for Mass Spectrometry, 2016.[Link]

-

Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports, 2016.[Link]

Application Note: 1H and 13C NMR Spectroscopic Reference Parameters for N-(5-bromopyridin-2-yl)-4-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromopyridin-2-yl)-4-fluorobenzamide is a halogenated aromatic amide of interest in medicinal chemistry and drug discovery. Its structural characterization is fundamental to understanding its chemical properties and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such molecules. This application note provides a detailed guide to the 1H and 13C NMR reference parameters for N-(5-bromopyridin-2-yl)-4-fluorobenzamide, including detailed experimental protocols and an in-depth analysis of the expected chemical shifts and coupling constants. The data presented herein is based on established principles of NMR spectroscopy and analysis of structurally analogous compounds.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of N-(5-bromopyridin-2-yl)-4-fluorobenzamide are numbered as follows:

Caption: Molecular structure of N-(5-bromopyridin-2-yl)-4-fluorobenzamide with atom numbering for NMR signal assignment.

Experimental Protocols

Sample Preparation

A well-defined protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.[1]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this class of compounds. However, if signal overlap occurs, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used to induce different chemical shifts.[2]

-

Concentration: Prepare a solution of approximately 5-10 mg of N-(5-bromopyridin-2-yl)-4-fluorobenzamide in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for calibrating the chemical shift scale to 0.00 ppm for both ¹H and ¹³C NMR.[3]

-

Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent issues with magnetic field homogeneity.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.[3]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of the ¹³C isotope.[4]

-

Temperature: 298 K.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H and ¹³C NMR Data

The following tables provide the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for N-(5-bromopyridin-2-yl)-4-fluorobenzamide in CDCl₃. These predictions are based on the analysis of structurally similar compounds, specifically 4-fluoro-N-(pyridin-2-yl)benzamide and 4-bromo-N-(pyridin-2-yl)benzamide.

Predicted ¹H NMR Data

| Atom | Multiplicity | Predicted δ (ppm) | Predicted J (Hz) | Assignment Rationale |

| N-H | broad singlet | 9.0 - 9.5 | - | Amide proton, typically broad due to quadrupole broadening and exchange.[5] |

| H6 | doublet | 8.3 - 8.5 | J(H6,H4) ≈ 0.5-1.0 | Deshielded due to proximity to the electronegative nitrogen and the amide linkage. |

| H3 | doublet | 8.1 - 8.3 | J(H3,H4) ≈ 8.5-9.0 | Ortho to the amide-substituted nitrogen. |

| H2', H6' | doublet of doublets | 7.9 - 8.1 | J(H,H) ≈ 8.5-9.0, J(H,F) ≈ 5.0-6.0 | Protons ortho to the carbonyl group, showing coupling to both adjacent protons and the fluorine atom. |

| H4 | doublet of doublets | 7.7 - 7.9 | J(H4,H3) ≈ 8.5-9.0, J(H4,H6) ≈ 2.0-2.5 | Meta to the bromine and ortho to the amide-substituted nitrogen. |

| H3', H5' | triplet | 7.1 - 7.3 | J(H,F) ≈ 8.5-9.0 | Protons ortho to the fluorine atom, appearing as a triplet due to coupling with two adjacent protons and the fluorine. |

Predicted ¹³C NMR Data

| Atom | Predicted δ (ppm) | Assignment Rationale |

| C=O | 164 - 166 | Carbonyl carbon of the amide. |

| C4' | 163 - 165 (d, ¹J(C,F) ≈ 250 Hz) | Carbon directly attached to fluorine, shows a large one-bond coupling constant. |

| C2 | 151 - 153 | Carbon of the pyridine ring attached to the amide nitrogen. |

| C6 | 148 - 150 | Alpha-carbon to the pyridine nitrogen. |

| C4 | 140 - 142 | Carbon in the pyridine ring, deshielded by the adjacent nitrogen. |

| C1' | 130 - 132 | Quaternary carbon of the fluorobenzamide ring. |

| C2', C6' | 129 - 131 (d, ³J(C,F) ≈ 9 Hz) | Carbons ortho to the carbonyl group, showing smaller coupling to fluorine. |

| C3', C5' | 115 - 117 (d, ²J(C,F) ≈ 22 Hz) | Carbons ortho to the fluorine atom, with a characteristic two-bond coupling constant. |

| C3 | 114 - 116 | Carbon ortho to the amide-substituted nitrogen in the pyridine ring. |

| C5 | 118 - 120 | Carbon bearing the bromine atom. |

Data Interpretation and Rationale

The predicted chemical shifts are based on the additive effects of the substituents on the aromatic rings.

-

Pyridine Ring: The electron-withdrawing nature of the nitrogen atom and the bromine atom significantly influences the chemical shifts of the pyridine protons and carbons. The protons and carbons alpha to the nitrogen (C6/H6) are expected to be the most deshielded. The bromine at the 5-position will have a moderate deshielding effect on the adjacent protons and carbons.

-

Fluorobenzamide Ring: The fluorine atom, being highly electronegative, will cause a significant downfield shift for the carbon it is directly attached to (C4') and will also influence the chemical shifts of the other carbons and protons in the ring through coupling. The ¹⁹F-¹H and ¹⁹F-¹³C coupling constants are diagnostic in assigning the signals of this ring.

-

Amide Bond: The amide proton (N-H) is typically observed as a broad singlet in a downfield region, and its chemical shift can be solvent and concentration-dependent. The restricted rotation around the C-N amide bond can sometimes lead to the observation of rotamers at low temperatures.

Troubleshooting and Advanced Analysis

-

Signal Overlap: If significant signal overlap occurs in the aromatic region of the ¹H NMR spectrum, acquiring the spectrum in a different solvent (e.g., DMSO-d₆) or at a higher magnetic field strength can help resolve the signals.[2]

-

2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are highly recommended.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the pyridine and fluorobenzamide rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for assigning quaternary carbons and confirming the connectivity between the two aromatic rings via the amide linkage.

-

Conclusion

This application note provides a comprehensive set of predicted ¹H and ¹³C NMR reference parameters for N-(5-bromopyridin-2-yl)-4-fluorobenzamide. The detailed protocols for sample preparation and data acquisition, along with the in-depth analysis of the expected spectral features, will serve as a valuable resource for researchers in the synthesis and characterization of this and related compounds. For definitive structural confirmation, the use of 2D NMR techniques is strongly advised.

References

- Royal Society of Chemistry. (n.d.). Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3.

- Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.

- ResearchGate. (n.d.). Synthesis of different N-(pyridin-2-yl)-benzamide derivatives utilizing Fe2Ni-BDC catalyst.

- MDPI. (2018, September 18). Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28).

- Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide at BMRB.

- Chemspace. (n.d.). N-(5-bromopyridin-2-yl)-2-chloro-4-fluorobenzamide.

- CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY.

- Chemspace. (n.d.). N-[(5-bromopyridin-2-yl)methyl]-2-chloro-4-fluorobenzamide.

- Chemazone. (n.d.). N-(5-aminopyridin-2-yl)-4-bromo-2-fluorobenzamide.

- MDPI. (2019, November 1). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks.

- National Center for Biotechnology Information. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).

Sources

Technical Support Center: Troubleshooting Low Yield in the Chemical Synthesis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide. As a key intermediate in various pharmaceutical research endeavors, optimizing its synthesis is crucial for efficient drug discovery pipelines. This document, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting strategies, scientifically grounded explanations, and actionable protocols to enhance your synthetic outcomes. Our approach is rooted in extensive in-lab experience and a thorough understanding of the underlying chemical principles governing this amide coupling reaction.

Troubleshooting Guide & FAQs

My reaction yield is significantly lower than expected. What are the most common initial checks I should perform?

Low yields in amide synthesis can often be traced back to fundamental experimental parameters. Before delving into more complex possibilities, a systematic review of the basics is essential.

-

Reagent Quality and Stoichiometry:

-

4-Fluorobenzoyl chloride: This reagent is susceptible to hydrolysis. Ensure it is fresh or has been properly stored under anhydrous conditions. The presence of 4-fluorobenzoic acid as a hydrolysis byproduct will not participate in the desired reaction, thereby reducing the effective concentration of your acylating agent.

-

5-Bromo-2-aminopyridine: Verify the purity of this starting material. Impurities can interfere with the reaction.

-

Solvent: Ensure the use of an anhydrous solvent. Trace amounts of water can lead to the hydrolysis of the acid chloride, a common cause of low yield.

-

Stoichiometry: Double-check your calculations to ensure the correct molar ratios of reactants are being used. A slight excess of the acid chloride is sometimes employed, but a large excess can lead to side reactions.

-

-

Reaction Conditions:

-

Anhydrous and Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

-

Temperature Control: Maintain the recommended reaction temperature. Deviations can affect reaction rates and promote side reactions.

-

I've confirmed my reagents and setup are correct, but the yield is still poor. What are the likely chemical causes?

Once the fundamentals are verified, consider the following more nuanced chemical factors:

-

Incomplete Reaction:

-

Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

-

Poor Nucleophilicity of the Amine: The nitrogen atom in 2-aminopyridine derivatives can be less nucleophilic due to the electron-withdrawing nature of the pyridine ring. This can slow down the reaction.

-

-

Side Reactions:

-

Diacylation: The product, N-(5-bromopyridin-2-yl)-4-fluorobenzamide, still possesses a potentially reactive amide N-H bond. Under certain conditions, a second molecule of 4-fluorobenzoyl chloride could react at this site, though this is generally less favorable.

-

Reaction with the Pyridine Nitrogen: While the amino group is the primary nucleophile, the pyridine nitrogen can also be acylated, leading to the formation of an acylpyridinium salt. This is more likely if a strong, non-hindered base is used.

-

Polymerization/Tarry Substance Formation: The formation of a viscous or tar-like substance can indicate polymerization, especially under harsh conditions like high temperatures.

-

-

Product Degradation:

-

Harsh Work-up Conditions: The use of strong acids or bases during the work-up can potentially hydrolyze the newly formed amide bond. Ensure pH adjustments are done carefully and with appropriate reagents.

-

How can I improve the nucleophilicity of 5-bromo-2-aminopyridine?

The reduced nucleophilicity of the amino group on the pyridine ring is a known challenge. The addition of a suitable base is crucial not only to neutralize the HCl byproduct but also to potentially enhance the reactivity of the amine.

-

Choice of Base:

-

Pyridine: Often used as both a solvent and a base, it effectively scavenges the HCl generated.

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common non-nucleophilic bases that can be used. DIPEA is bulkier and can sometimes be advantageous in minimizing side reactions.

-

4-Dimethylaminopyridine (DMAP): A catalytic amount of DMAP can significantly accelerate the reaction by acting as a nucleophilic catalyst. It reacts with the acid chloride to form a highly reactive acylpyridinium intermediate.

-

What are the best practices for the work-up and purification of N-(5-bromopyridin-2-yl)-4-fluorobenzamide?

Proper work-up and purification are critical for isolating the desired product in high purity and maximizing the isolated yield.

-

Work-up Procedure:

-

Quenching: After the reaction is complete (as determined by TLC or LC-MS), the reaction mixture is typically quenched by pouring it into water or a dilute aqueous basic solution (e.g., saturated sodium bicarbonate). This will neutralize any remaining acid chloride and the HCl byproduct.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted amine and pyridine, followed by a wash with saturated sodium bicarbonate solution to remove any 4-fluorobenzoic acid, and finally with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallization: This is a common and effective method for purifying the crude product. A suitable solvent system (e.g., ethanol/water) can be used to obtain a crystalline solid.

-

Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system such as ethyl acetate/hexane is a good starting point for elution.

-

How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized N-(5-bromopyridin-2-yl)-4-fluorobenzamide.

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and identification of impurities. |

| Mass Spectrometry (MS) | Confirmation of the molecular weight. |

| High-Performance Liquid Chromatography (HPLC) | Determination of purity by separating the main component from impurities. |

| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., C=O and N-H stretches of the amide). |

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide, incorporating best practices to maximize yield and purity.

Materials:

-

5-Bromo-2-aminopyridine

-

4-Fluorobenzoyl chloride

-

Anhydrous Pyridine (or another suitable anhydrous solvent like Dichloromethane with a non-nucleophilic base)

-

Anhydrous Sodium Sulfate (or Magnesium Sulfate)

-

Ethyl Acetate

-

Hexane

-

Saturated Sodium Bicarbonate Solution

-

1M Hydrochloric Acid Solution

-

Brine

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 5-bromo-2-aminopyridine (1.0 eq) in anhydrous pyridine.

-

Addition of Acid Chloride: Cool the solution to 0 °C in an ice bath. Slowly add 4-fluorobenzoyl chloride (1.1-1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Work-up:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: